![molecular formula C10H14N2 B2785932 N-[1-(pyridin-2-yl)ethyl]cyclopropanamine CAS No. 867008-55-7](/img/structure/B2785932.png)
N-[1-(pyridin-2-yl)ethyl]cyclopropanamine
描述
N-[1-(pyridin-2-yl)ethyl]cyclopropanamine (NPC) is an organic compound that has been widely studied in the scientific community due to its unique properties. It is a cyclic amine with a pyridine ring attached to an ethyl group, and is known to be a highly reactive compound. NPC has various uses in scientific research due to its versatile properties, including its ability to act as a catalyst, its reactivity with other molecules, and its ability to form adducts.
科学研究应用
N-[1-(pyridin-2-yl)ethyl]cyclopropanamine has been widely used in scientific research due to its unique properties. It has been used as a catalyst in organic synthesis, and has been used to prepare various compounds such as 1,3-dipolar cycloadditions, and Diels-Alder reactions. It has also been used to prepare various polymers and polymeric materials. This compound has also been used in the synthesis of various pharmaceuticals, and has been used as a ligand in various coordination complexes.
作用机制
N-[1-(pyridin-2-yl)ethyl]cyclopropanamine is known to be a highly reactive compound due to its ability to form adducts with other molecules. It can form adducts with both nucleophiles and electrophiles, and is known to be a very effective catalyst in organic synthesis. It has also been shown to have an effect on the reactivity of other molecules, and can be used to control the reactivity of certain molecules.
Biochemical and Physiological Effects
This compound has been studied extensively in the scientific community due to its biochemical and physiological effects. It has been shown to have an effect on the metabolism of certain proteins, and has also been shown to have an effect on the expression of certain genes. It has also been shown to have an effect on the activity of certain enzymes, and has been studied for its potential use in the treatment of various diseases.
实验室实验的优点和局限性
N-[1-(pyridin-2-yl)ethyl]cyclopropanamine is a highly reactive compound, and therefore has many advantages and limitations when used in lab experiments. The main advantage is that it is a highly reactive compound, which makes it ideal for use in organic synthesis reactions. It is also a relatively inexpensive compound, which makes it an attractive option for use in lab experiments. The main limitation is that it is a highly reactive compound, which can make it difficult to control the reaction conditions and can lead to unwanted side reactions.
未来方向
N-[1-(pyridin-2-yl)ethyl]cyclopropanamine has many potential future directions due to its unique properties. It has potential applications in the synthesis of various pharmaceuticals, and could be used as a ligand in coordination complexes. It could also be used in the synthesis of various polymers and polymeric materials, and could be used to control the reactivity of certain molecules. It could also be used to study the biochemical and physiological effects of various compounds, and could be used to study the metabolism of various proteins. Finally, it could be used to study the effects of various drugs on the body, and could be used to study the expression of certain genes.
属性
IUPAC Name |
N-(1-pyridin-2-ylethyl)cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8(12-9-5-6-9)10-4-2-3-7-11-10/h2-4,7-9,12H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKDBQRPWTWGOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-(4-{[(2-furylmethyl)amino]carbothioyl}piperazino)-3-nitrobenzenecarboxylate](/img/structure/B2785851.png)
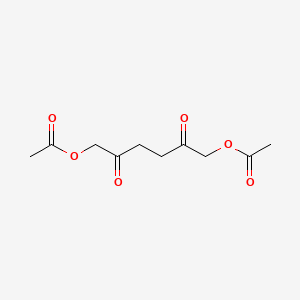
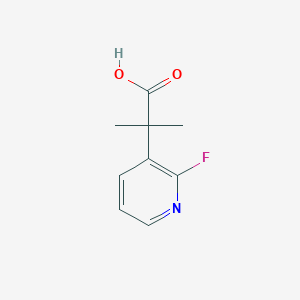
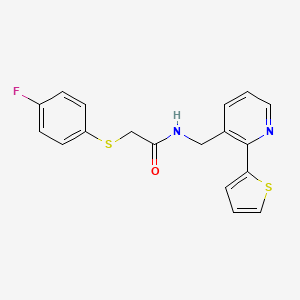

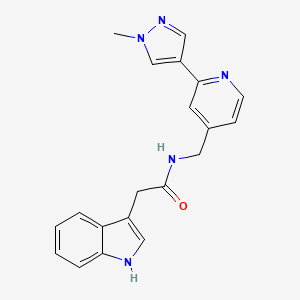
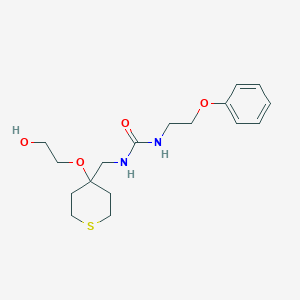
![(E)-methoxy({2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene})amine](/img/structure/B2785864.png)
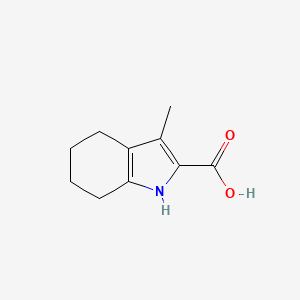
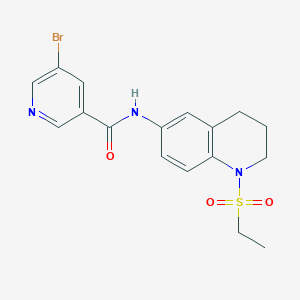
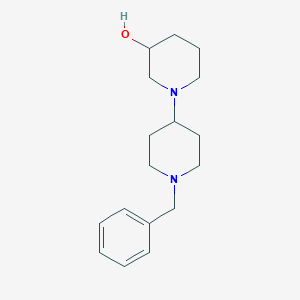
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2785868.png)

![1-(Hydroxyimino)-1-(5-methoxy-7-methylbenzo[b]furan-3-yl)ethane](/img/structure/B2785870.png)